molecular formula C15H16N4S B5644380 5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine

5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5644380
M. Wt: 284.4 g/mol
InChI Key: ZBMHQUITZIDGQA-UHFFFAOYSA-N
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Description

“5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .


Molecular Structure Analysis

The molecular structure of “5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine” is complex, with multiple nitrogen atoms and a sulfur atom contributing to its unique properties . More detailed structural analysis would require advanced computational modeling or experimental techniques.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including derivatives like 5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine , have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial target in cancer therapy as it plays a significant role in cell cycle regulation. Inhibiting CDK2 can lead to the selective targeting of tumor cells, potentially halting their proliferation. This application is particularly promising for developing new cancer treatments.

Drug Design: Molecular Modeling

The same class of compounds has been utilized in molecular modeling investigations to design drugs that can selectively interact with specific biological targets . The unique structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives provides a versatile framework for creating small molecules that can bind to enzymes or receptors, paving the way for the development of new pharmaceuticals.

Biochemistry: Enzymatic Activity Studies

These compounds are also valuable in studying enzymatic activity and interactions within biological systems . By observing how [1,2,4]triazolo[1,5-a]pyrimidine derivatives affect various enzymes, researchers can gain insights into the biochemical pathways and processes that are essential for life.

Structural Biology: Biomolecule-Ligand Complexes

In structural biology, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are used to study biomolecule-ligand complexes . These studies are crucial for understanding the molecular basis of ligand recognition and binding, which is fundamental for drug discovery and design.

Pharmacology: Antimalarial Activity

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been investigated as potential inhibitors of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway . This pathway is a target for antimalarial drugs, suggesting that these compounds could contribute to the development of new treatments for malaria.

Antiviral Research: HIV TAR RNA Binding

The ability of [1,2,4]triazolo[1,5-a]pyrimidine derivatives to bind to HIV TAR RNA has been explored, which could influence the pharmacological activity against the virus . Understanding this interaction can lead to the creation of novel antiviral agents that can disrupt the life cycle of HIV.

Future Directions

The future directions for research on “5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine” could include further exploration of its potential as a CDK2 inhibitor . This could involve more detailed studies of its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety as a potential cancer treatment .

properties

IUPAC Name

5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-10-4-6-13(7-5-10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMHQUITZIDGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322245
Record name 5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

51646-23-2
Record name 5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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